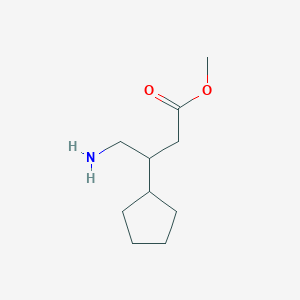
Methyl 4-amino-3-cyclopentylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-cyclopentylbutanoate is an organic compound belonging to the class of amino acids and derivatives. It features a cyclopentyl group attached to the butanoate backbone, with an amino group at the fourth carbon position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step organic synthesis process Starting with cyclopentanone, a Grignard reaction with methyl magnesium bromide can introduce the necessary carbon chain
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation and esterification reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-amino-3-cyclopentylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in peptide synthesis and is used in the study of enzyme mechanisms. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-amino-3-cyclopentylbutanoate exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-amino-3-methylbutanoate
Methyl 4-amino-3-phenylbutanoate
Methyl 4-amino-3-hexylbutanoate
Uniqueness: Methyl 4-amino-3-cyclopentylbutanoate is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 4-amino-3-cyclopentylbutanoate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)6-9(7-11)8-4-2-3-5-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
XXBKAZQTHGIAAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















